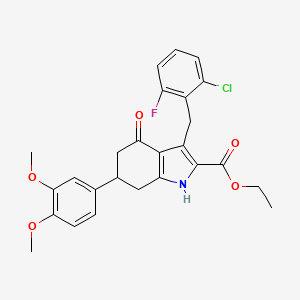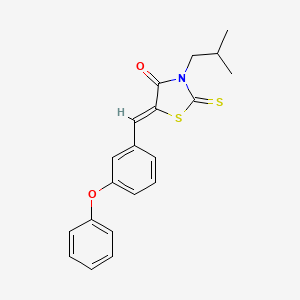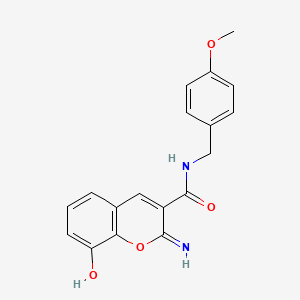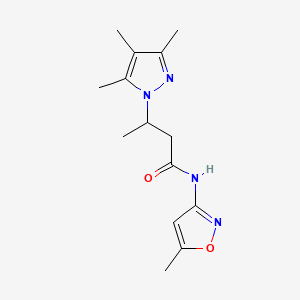
5-bromo-2-isopropoxybenzamide
Vue d'ensemble
Description
5-bromo-2-isopropoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BIBX1382 and is a selective antagonist of epidermal growth factor receptor (EGFR).
Mécanisme D'action
The mechanism of action of 5-bromo-2-isopropoxybenzamide involves its selective binding to the EGFR and blocking its activity. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, survival, and migration. The inhibition of EGFR activity also leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-isopropoxybenzamide have been extensively studied in various in vitro and in vivo models. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which makes it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-isopropoxybenzamide in lab experiments is its specificity towards EGFR, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-bromo-2-isopropoxybenzamide. One potential direction is to study its potential applications in combination therapy with other anti-cancer drugs. Another direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanisms underlying the anti-inflammatory effects of this compound.
Applications De Recherche Scientifique
5-bromo-2-isopropoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR, which is overexpressed in many types of cancer. This compound has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
5-bromo-2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRBYSYMMZOUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(propan-2-yloxy)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 4-[({[1-(4-tert-butylphenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4845629.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B4845636.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4845637.png)


![4-[(2,4-dichlorophenoxy)acetyl]thiomorpholine](/img/structure/B4845659.png)
![4-({2-[(2,5-dioxo-4-imidazolidinylidene)methyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4845664.png)
![methyl 2-chloro-5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B4845676.png)
![1-benzyl-4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4845677.png)
![ethyl 3-{7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4845686.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}propan-2-amine hydrochloride](/img/structure/B4845692.png)

